molecular formula C27H30O13 B2483669 Glycyroside CAS No. 125310-04-5

Glycyroside

Cat. No. B2483669
CAS RN: 125310-04-5
M. Wt: 562.524
InChI Key: FINOQCXMDZHBCQ-NOYFSFNRSA-N
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Description

Glycyroside is an isoflavone diglycoside isolated from Glycyrrhiza eurycarpa P. C. Li . It is a solid substance with a white to off-white color .


Synthesis Analysis

The synthesis of glycosides, including Glycyroside, is a complex task in organic synthesis . The structural complexity of glycans, determined by composition, connectivity, and configuration, poses a serious challenge in the chemical synthesis of glycosides . Enzymatic synthesis is another method used for the synthesis of glycosyl compounds .


Molecular Structure Analysis

The molecular structure of Glycyroside consists of a steroid molecule attached to a sugar (glycoside) and an R group . The molecular weight is 562.52 and the formula is C27H30O13 .


Physical And Chemical Properties Analysis

Glycyroside is a solid substance with a white to off-white color . It has a molecular weight of 562.52 and the formula is C27H30O13 .

Scientific Research Applications

Drug Carrier and Enhancement of Drug Activity

  • Multifunctional Drug Carrier : Glycyrrhizic acid can enhance the activity of other drugs, forming soluble complexes with various lipophilic drugs due to its amphiphilic nature. This makes it a promising drug delivery system (DDS), particularly in modifying cell membrane properties (Selyutina & Polyakov, 2019).

Neuroprotection

  • Neuroprotective Effects : It protects against neurotoxicity in rat primary neuronal cultures and hippocampal slices, acting as an inhibitor of nuclear factor kappaB (NF-kappaB) and protecting against glutamate-induced excitotoxicity (Cherng et al., 2006).
  • Therapeutic Potential in Neurological Disorders : Glycyrrhizin is considered for its therapeutic potential against various neurological disorders, such as traumatic brain injury and neuroinflammation, due to its anti-inflammatory and antioxidant properties (Paudel et al., 2020).

Cancer Treatment

  • Anti-Angiogenic in Tumor Progression : Glycyrrhizic acid inhibits tumor growth and angiogenesis in mice, targeting the ERK pathway and reducing angiogenic activities like cell migration and tube formation (Kim et al., 2013).

Antiviral Activity

  • Broad Spectrum Antiviral Activities : It has a direct effect against various viruses, such as hepatitis B virus (HBV) and HIV, and shows promise in clinical treatment for related diseases (Sun et al., 2019).

Immunoregulatory Effects

  • Anti-Asthmatic Effects : Glycyrrhizic acid exerts immunoregulatory effects, modulating Th1/Th2 cytokines and enhancing regulatory T cells in asthma models (Ma et al., 2013).

Liver Disease Treatment

  • Liver Protective Effects : Glycyrrhizic acid is studied for its role in treating liver diseases, showing inhibition of hepatic apoptosis and necrosis, anti-inflammatory actions, and antiviral effects (Li et al., 2014).

Mechanism of Action

While the specific mechanism of action for Glycyroside is not mentioned in the search results, cardiac glycosides, a class of organic compounds that includes Glycyroside, work by inhibiting the cellular sodium-potassium ATPase pump .

properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O13/c1-35-14-4-2-13(3-5-14)17-10-36-18-8-15(6-7-16(18)20(17)30)38-25-23(22(32)21(31)19(9-28)39-25)40-26-24(33)27(34,11-29)12-37-26/h2-8,10,19,21-26,28-29,31-34H,9,11-12H2,1H3/t19-,21-,22+,23-,24+,25-,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUBGLDJKKCMRH-LDSFXQROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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